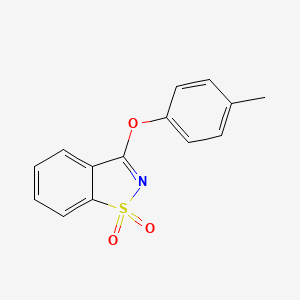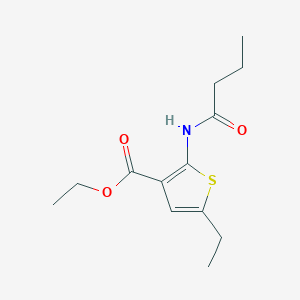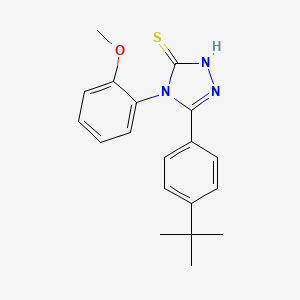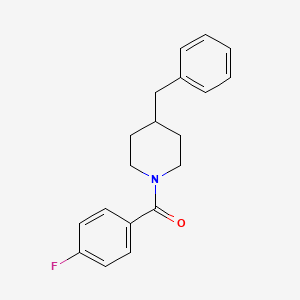![molecular formula C15H24N2O2 B5656109 1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5656109.png)
1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane is a chemical compound characterized by its unique structure, which includes a diazepane ring substituted with a 3,5-dimethoxyphenylmethyl group and a methyl group
Preparation Methods
The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.
Substitution with 3,5-Dimethoxyphenylmethyl Group:
Methylation: The final step involves the methylation of the diazepane ring, which can be carried out using methyl iodide or a similar methylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.
Chemical Reactions Analysis
1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring or the phenylmethyl group is substituted with other functional groups using appropriate nucleophiles and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems and its potential use in treating neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity and potential therapeutic effects.
Comparison with Similar Compounds
1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
1-[(3,5-Dimethoxyphenyl)methyl]-4-ethyl-1,4-diazepane: This compound has an ethyl group instead of a methyl group on the diazepane ring, which may affect its reactivity and interactions with molecular targets.
1-[(3,5-Dimethoxyphenyl)methyl]-4-methyl-1,4-piperazine: This compound has a piperazine ring instead of a diazepane ring, which may lead to different pharmacological and chemical properties.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16-5-4-6-17(8-7-16)12-13-9-14(18-2)11-15(10-13)19-3/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWWTMQMDPJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B5656030.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5656037.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine](/img/structure/B5656050.png)
![2-[3-(2-methoxyethyl)-5-(5-methoxy-2-furyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5656053.png)
![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5656057.png)
![3-(5-Benzylsulfanyl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B5656064.png)

![(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid](/img/structure/B5656067.png)
![1-[3-(phenylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5656083.png)

![N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5656103.png)
![(1S*,5R*)-6-(pyridin-2-ylmethyl)-3-(2-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656112.png)


